N-(2,5-dichlorophenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide
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Overview
Description
N-(2,5-dichlorophenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide is a synthetic organic compound that belongs to the class of oxathiine derivatives. This compound is characterized by its unique structure, which includes a dichlorophenyl group, a phenyl group, and an oxathiine ring. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dichlorophenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide typically involves the acylation of imine derivatives. The process begins with the formation of Schiff bases, followed by chloroacetylation of imines . The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like hydrochloric acid or sulfuric acid to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dichlorophenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation and nitration are common substitution reactions for this compound, often using reagents like chlorine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Chlorine gas in the presence of a catalyst like iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions typically result in halogenated or nitrated derivatives.
Scientific Research Applications
N-(2,5-dichlorophenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of N-(2,5-dichlorophenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For instance, it has been shown to interact with succinate dehydrogenase, an enzyme involved in the mitochondrial electron transport chain . This interaction can disrupt cellular respiration and energy production, leading to its antimicrobial and antifungal activities.
Comparison with Similar Compounds
Similar Compounds
Thiazoles: These compounds share a similar heterocyclic structure and exhibit diverse biological activities.
Indole Derivatives: Indole-based compounds also possess a range of biological properties and are structurally related to oxathiine derivatives.
Uniqueness
N-(2,5-dichlorophenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide is unique due to its specific combination of dichlorophenyl and phenyl groups attached to the oxathiine ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C17H13Cl2NO2S |
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Molecular Weight |
366.3 g/mol |
IUPAC Name |
N-(2,5-dichlorophenyl)-5-phenyl-2,3-dihydro-1,4-oxathiine-6-carboxamide |
InChI |
InChI=1S/C17H13Cl2NO2S/c18-12-6-7-13(19)14(10-12)20-17(21)15-16(23-9-8-22-15)11-4-2-1-3-5-11/h1-7,10H,8-9H2,(H,20,21) |
InChI Key |
LVCASZSJRURHHX-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC(=C(O1)C(=O)NC2=C(C=CC(=C2)Cl)Cl)C3=CC=CC=C3 |
Origin of Product |
United States |
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